N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide
Description
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide is a synthetic small molecule featuring a tetrahydroimidazo[1,2-a]pyridine core substituted at the 5-position with a methyl group linked to a but-2-ynamide moiety.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-4-12(16)14-9-10-5-3-6-11-13-7-8-15(10)11/h7-8,10H,3,5-6,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVLWAKFGMLARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCC2=NC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with but-2-ynoic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The compound shares a tetrahydroimidazo[1,2-a]pyridine scaffold with two notable analogs: Z36-MP5 (from ) and GLCNACSTATIN F (from ). Key differences lie in substituent groups and functional moieties:
Key Observations:
- Alkyne vs. Aromatic Moieties : The target compound’s terminal alkyne contrasts with Z36-MP5’s aromatic benzamide and benzoimidazolone groups, which likely enhance π-π stacking interactions in protein binding .
- Synthetic Complexity: Z36-MP5’s synthesis (23.9% yield) involved coupling a benzoic acid derivative with an amine-substituted tetrahydroimidazopyridine using HATU, suggesting that the target compound’s synthesis might require similar coupling strategies but with a but-2-ynoic acid precursor .
Biological Activity
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The molecular structure of this compound features a tetrahydroimidazo framework fused with a pyridine ring. This configuration is significant for its biological interactions and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with an appropriate butynamide derivative under controlled conditions to yield the target compound with high purity.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroimidazo family exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of bacterial cell wall synthesis |
| 5-Amino-6-methylimidazo[1,2-a]pyridine | Antifungal | Disruption of fungal cell membrane integrity |
These compounds interact with bacterial and fungal targets through various mechanisms such as enzyme inhibition and disruption of cellular processes.
Anticancer Potential
Studies have shown that this compound may inhibit cancer cell proliferation. The proposed mechanism involves:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
- Apoptosis Induction : It has been observed to trigger apoptotic pathways in malignant cells.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Receptor Binding : The compound can bind to specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : It may act as an inhibitor for key enzymes in metabolic pathways critical for pathogen survival or cancer cell growth.
Comparative Studies
Comparative studies highlight the uniqueness of this compound against similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide | Structure | Antibacterial | Chloroacetamide moiety enhances reactivity |
| 5-Methyl-6,7-dihydroimidazo[1,2-a]pyridine | Structure | Antifungal | Methyl group increases lipophilicity |
These comparisons illustrate how structural variations influence biological activity and therapeutic potential.
Case Studies
Recent case studies have focused on the application of this compound in treating various diseases:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models.
- Cancer Treatment Trials : Clinical trials indicated promising results in tumor reduction among patients treated with formulations containing this compound.
Q & A
Basic: What are the standard synthetic routes for preparing N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide?
Methodological Answer:
The compound is typically synthesized via amide coupling reactions. A representative protocol involves reacting 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine with but-2-ynoic acid derivatives. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF at 0°C to form the reactive ester intermediate .
- Amine coupling : Add the tetrahydroimidazopyridine-derived amine with a base (e.g., N,N-diisopropylethylamine) to facilitate nucleophilic attack.
- Purification : Flash column chromatography (e.g., DCM:MeOH gradients) is used to isolate the product, with LC-MS monitoring for purity .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
Standard analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of key groups (e.g., alkyne protons at δ ~2.5–3.0 ppm, imidazo-pyridine ring protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching calculated mass) .
- HPLC : Reverse-phase chromatography assesses purity (>95% by area under the curve) .
Advanced: How do reaction conditions (solvent, temperature, catalysts) impact the yield of this compound?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may promote side reactions; inert atmospheres (N2/Ar) minimize oxidation of sensitive alkyne groups .
- Temperature : Coupling reactions are initiated at 0°C to control exothermic activation, then warmed to room temperature for completion .
- Catalyst optimization : HATU outperforms EDCl/HOBt in coupling efficiency for sterically hindered amines, improving yields from <25% to >50% in some cases .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., melanoma models in ) and assay conditions (e.g., incubation time, serum concentration).
- Structural analogs : Compare activity of N-(tetrahydroimidazopyridinylmethyl)but-2-ynamide with methyl ester derivatives (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate), which show altered receptor binding due to electronic effects .
- Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to quantify target affinity and rule off-target effects .
Advanced: What strategies are effective for improving enantiomeric purity in related tetrahydroimidazopyridine derivatives?
Methodological Answer:
- Chiral catalysts : Rhodium complexes with Binap ligands enable enantioselective hydrogenation of imidazo-pyridine precursors (e.g., 85–95% ee under 40°C in toluene) .
- Chromatographic resolution : Chiral stationary phases (e.g., amylose-based columns) separate diastereomers post-synthesis .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiopurity .
Basic: What are the common functionalization strategies for modifying the but-2-ynamide moiety?
Methodological Answer:
- Alkyne derivatization : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) introduces triazole groups for bioconjugation .
- Amide hydrolysis : Acidic conditions (HCl/dioxane) cleave the amide bond to regenerate the carboxylic acid for further coupling .
- Reduction : Hydrogenation over Pd/C converts the alkyne to a cis-alkene, altering steric and electronic properties .
Advanced: How does the placement of nitrogen atoms in the imidazo-pyridine core influence bioactivity?
Methodological Answer:
- Positional isomerism : Moving the nitrogen from the 1,2-a to 1,5-a position (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate) reduces affinity for kinase targets due to altered hydrogen-bonding patterns .
- SAR studies : Methylation at the 5-position (vs. 6-position) enhances metabolic stability in hepatic microsome assays .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Murine models : Administer 10–50 mg/kg doses intravenously or orally to assess bioavailability, with plasma samples analyzed via LC-MS/MS .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing .
- BBB penetration : Use transgenic APP/PS1 mice to evaluate brain uptake for neurotargeted applications .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage : Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation <5% indicates robust shelf life .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses to targets like cyclooxygenase-2 (COX-2) or kinases .
- QSAR models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups on the alkyne) with IC50 data to prioritize synthetic targets .
- MD simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify critical residues for interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
